molecular formula C12H13NO3S B14280833 7-Methoxy-N-methylnaphthalene-1-sulfonamide CAS No. 121429-55-8

7-Methoxy-N-methylnaphthalene-1-sulfonamide

Cat. No.: B14280833
CAS No.: 121429-55-8
M. Wt: 251.30 g/mol
InChI Key: SJXBCGHHDVOTBL-UHFFFAOYSA-N
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Description

7-Methoxy-N-methylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a methoxy group and a naphthalene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-N-methylnaphthalene-1-sulfonamide typically involves the reaction of 7-methoxynaphthalene with a sulfonyl chloride derivative in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonyl intermediate, which then reacts with N-methylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-N-methylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 7-hydroxy-N-methylnaphthalene-1-sulfonamide, while reduction of the sulfonamide group can produce N-methyl-1-naphthylamine .

Scientific Research Applications

7-Methoxy-N-methylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methoxy-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The methoxy and naphthalene groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

    7-Methoxynaphthalene: Lacks the sulfonamide group but shares the methoxy and naphthalene structure.

    N-methylnaphthalene-1-sulfonamide: Similar sulfonamide structure but without the methoxy group.

    7-Hydroxy-N-methylnaphthalene-1-sulfonamide: An oxidized derivative of the original compound.

Uniqueness: 7-Methoxy-N-methylnaphthalene-1-sulfonamide stands out due to the presence of both the methoxy and sulfonamide groups, which confer unique chemical properties and biological activities.

Properties

CAS No.

121429-55-8

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

7-methoxy-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C12H13NO3S/c1-13-17(14,15)12-5-3-4-9-6-7-10(16-2)8-11(9)12/h3-8,13H,1-2H3

InChI Key

SJXBCGHHDVOTBL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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